molecular formula C23H8Br2ClF3N2O4 B11551023 2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)

2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11551023
M. Wt: 628.6 g/mol
InChI Key: XCZDQFBXZPXSAA-UHFFFAOYSA-N
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Description

5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This process may include the use of catalysts such as SiO2-tpy-Nb and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce oxidized isoindoline derivatives.

Scientific Research Applications

5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its complex structure, which includes multiple halogen atoms and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H8Br2ClF3N2O4

Molecular Weight

628.6 g/mol

IUPAC Name

5-bromo-2-[3-(5-bromo-1,3-dioxoisoindol-2-yl)-2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C23H8Br2ClF3N2O4/c24-10-1-3-12-14(7-10)21(34)30(19(12)32)16-5-9(23(27,28)29)6-17(18(16)26)31-20(33)13-4-2-11(25)8-15(13)22(31)35/h1-8H

InChI Key

XCZDQFBXZPXSAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=CC(=C3Cl)N4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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